5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound. It belongs to the class of benzoxazines, which are known for their unique physiological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactionsCommon reagents used in these reactions include aromatic amines, formaldehyde, and phenols .
Industrial Production Methods
Industrial production methods for this compound are still under development due to the complexity of the synthesis process. advancements in synthetic chemistry are paving the way for more efficient and scalable production methods .
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted benzoxazines .
Scientific Research Applications
5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzoxazine
- 3,4-Dihydro-2H-1,4-benzoxazine
- Polybenzoxazines
Uniqueness
5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of both butoxyphenyl and chlorophenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C26H25ClN2O2 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25ClN2O2/c1-2-3-16-30-21-14-10-19(11-15-21)26-29-24(22-6-4-5-7-25(22)31-26)17-23(28-29)18-8-12-20(27)13-9-18/h4-15,24,26H,2-3,16-17H2,1H3 |
InChI Key |
LXXJZTMDCOKJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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